![molecular formula C9H20ClNO2 B1459737 2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride CAS No. 878767-58-9](/img/structure/B1459737.png)
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride
Overview
Description
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride (DMMPOHCl) is a synthetic organic compound and a member of the morpholine class of compounds. This compound was first synthesized in the early 1960s by the British chemist J.A.C. Scott and has been used extensively in laboratory research and experiments ever since. DMMPOHCl is an important intermediate in the synthesis of a variety of compounds and has been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. DMMPOHCl is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries.
Scientific Research Applications
Biochemical Research
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride: may have applications in biochemical research , particularly in studies involving proteolytic processing of proteins such as the amyloid precursor protein (APP) . This could have implications for research into neurodegenerative diseases like Alzheimer’s.
Organic Synthesis
This chemical serves as a heterocyclic building block in organic synthesis . It can be used to construct complex organic molecules for various scientific purposes, including the development of new materials or as intermediates in the synthesis of more complex chemical entities.
Proteomics Research
The compound is used in proteomics research , where it may be involved in the study of protein expression and function. It could be a key reagent in the identification and analysis of proteins within a given organism or biological sample .
Industrial Applications
While specific industrial uses are not detailed, the compound’s role as a building block suggests it could be used in the synthesis of industrial chemicals or materials that require specific morpholine derivatives .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with beta-secretase 1 , which plays a crucial role in the production of beta-amyloid peptide in the brain, a key factor in the development of Alzheimer’s disease .
Mode of Action
The morpholine ring in the compound could potentially undergo a variety of chemical reactions. For instance, the morpholine ring could potentially be opened under acidic or basic conditions.
properties
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,8-11)7-10-3-5-12-6-4-10;/h11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQINQFIMTAROGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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